Methyl 2,2-dimethylmorpholine-3-carboxylate
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Overview
Description
Methyl 2,2-dimethylmorpholine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl ester group at the third position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethylmorpholine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2,2-dimethylmorpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethylmorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives like alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethylmorpholine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethylmorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylmorpholine-3-carboxylate
- Ethyl 2,2-dimethylmorpholine-3-carboxylate
- Methyl 2,2-diethylmorpholine-3-carboxylate
Uniqueness
Methyl 2,2-dimethylmorpholine-3-carboxylate is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2,2-dimethylmorpholine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-8(2)6(7(10)11-3)9-4-5-12-8/h6,9H,4-5H2,1-3H3 |
InChI Key |
FBQQWBKDLPDDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NCCO1)C(=O)OC)C |
Origin of Product |
United States |
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